molecular formula C15H9Cl3N2O3 B3583205 3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione

3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione

Cat. No.: B3583205
M. Wt: 371.6 g/mol
InChI Key: KWTBBGAIDHTCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, dichlorophenyl, furan, and pyrrole moieties

Preparation Methods

The synthesis of 3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of a suitable diketone with an amine under acidic conditions.

    Introduction of the furan moiety: This step involves the reaction of the intermediate pyrrole compound with a furan derivative, typically under basic conditions.

    Chlorination: The final step involves the chlorination of the compound to introduce the chloro and dichlorophenyl groups. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but differ in the substitution patterns on the pyrrole or furan rings.

    Other chloro-substituted pyrroles: Compounds with different chloro substitution patterns on the pyrrole ring may exhibit different chemical and biological properties.

    Furan-containing compounds: Compounds with furan rings but different substituents may also be of interest for comparison.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O3/c16-9-4-1-5-10(11(9)17)20-14(21)12(18)13(15(20)22)19-7-8-3-2-6-23-8/h1-6,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTBBGAIDHTCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione
Reactant of Route 4
3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione
Reactant of Route 5
3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(2,3-dichlorophenyl)-4-(furan-2-ylmethylamino)pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.